1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride
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Overview
Description
1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group attached to a cyclohexene ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride typically involves the reaction of cyclohexene with an appropriate amine and alcohol under controlled conditionsThe hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including its role in drug development and pharmacological studies.
Industry: The compound finds applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride can be compared with other amino alcohols, such as 1-Aminopropan-2-ol. While both compounds share similar functional groups, the presence of the cyclohexene ring in this compound imparts unique chemical properties and reactivity.
Similar compounds include:
- 1-Aminopropan-2-ol
- 2-Amino-1-butanol
- 3-Amino-2-pentanol
These compounds share the amino alcohol structure but differ in their specific chemical configurations and properties .
Properties
IUPAC Name |
1-amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-3,8,11H,4-7,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOKWGONGRXBJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCC=CC1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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